A plant alkaloid with alpha-2-adrenergic blocking activity. Yohimbine has been used as a mydriatic and in the treatment of impotence. It is also alleged to be an aphrodisiac.
Yohimbine is an indole alkaloid derived from the bark of the Central African yohimbe tree (Pausinystalia yohimbe) that is widely used as therapy for erectile dysfunction. Yohimbine use has been associated with occasional severe adverse events, but has not been linked to serum enzyme elevations or clinically apparent acute liver injury.
Yohimbine is a natural product found in Rauvolfia yunnanensis, Rauvolfia serpentina, and other organisms with data available.
A plant alkaloid with alpha-2-adrenergic blocking activity. Yohimbine has been used as a mydriatic and in the treatment of ERECTILE DYSFUNCTION.
See also: Yohimbine Hydrochloride (has salt form) ... View More ...
Yohimbine
CAS No.: 146-48-5
Cat. No.: VC21341387
Molecular Formula: C21H26N2O3
Molecular Weight: 354.4 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 146-48-5 |
---|---|
Molecular Formula | C21H26N2O3 |
Molecular Weight | 354.4 g/mol |
IUPAC Name | methyl (1S,15R,18S,19R,20S)-18-hydroxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate |
Standard InChI | InChI=1S/C21H26N2O3/c1-26-21(25)19-15-10-17-20-14(13-4-2-3-5-16(13)22-20)8-9-23(17)11-12(15)6-7-18(19)24/h2-5,12,15,17-19,22,24H,6-11H2,1H3/t12-,15-,17-,18-,19+/m0/s1 |
Standard InChI Key | BLGXFZZNTVWLAY-SCYLSFHTSA-N |
Isomeric SMILES | COC(=O)[C@H]1[C@H](CC[C@@H]2[C@@H]1C[C@H]3C4=C(CCN3C2)C5=CC=CC=C5N4)O |
SMILES | COC(=O)C1C(CCC2C1CC3C4=C(CCN3C2)C5=CC=CC=C5N4)O |
Canonical SMILES | COC(=O)C1C(CCC2C1CC3C4=C(CCN3C2)C5=CC=CC=C5N4)O |
Melting Point | 241 °C |
Chemical Properties and Structure
Yohimbine possesses a complex molecular structure characterized by an indole alkaloid framework. Understanding its chemical properties is essential for appreciating its biological activities and potential pharmaceutical applications.
Physical and Chemical Properties
Yohimbine has specific physical and chemical characteristics that influence its pharmacological behavior. The following table summarizes key properties of this compound:
Property | Value |
---|---|
Molecular Formula | C₂₁H₂₆N₂O₃ |
Molecular Weight | 354.40 g/mol |
Exact Mass | 354.19434270 g/mol |
IUPAC Name | methyl (1S,15R,18S,19R,20S)-18-hydroxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate |
Topological Polar Surface Area (TPSA) | 65.60 Ų |
XlogP | 2.90 |
Atomic LogP (AlogP) | 2.65 |
H-Bond Acceptor | 4 |
H-Bond Donor | 2 |
Rotatable Bonds | 1 |
These physical properties significantly influence the compound's bioavailability and its interactions with biological systems .
ADMET Properties
Understanding the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of yohimbine provides crucial insights into its pharmacokinetic behavior and safety profile:
Target | Value | Probability (%) |
---|---|---|
Human Intestinal Absorption | Positive | 98.56% |
Caco-2 | Positive | 93.12% |
Blood Brain Barrier | Negative | 85.00% |
Human oral bioavailability | Negative | 90.00% |
Subcellular localization | Mitochondria | 75.06% |
OATP2B1 inhibitor | Negative | 100.00% |
OATP1B1 inhibitor | Positive | 93.68% |
OATP1B3 inhibitor | Positive | 94.79% |
MATE1 inhibitor | Negative | 94.00% |
OCT2 inhibitor | Negative | 80.00% |
BSEP inhibitor | Positive | 90.71% |
P-glycoprotein inhibitor | Negative | 70.32% |
P-glycoprotein substrate | Positive | 93.44% |
CYP3A4 substrate | Positive | 79.76% |
CYP2C9 substrate | Negative | 100.00% |
These ADMET properties provide valuable information for researchers and clinicians regarding the compound's behavior in biological systems and its potential interactions with other substances .
Synonyms and Identifiers
Yohimbine is known by various names in scientific literature and pharmaceutical contexts:
Synonyms | Chemical Identifiers |
---|---|
Yohimbin | CAS: 146-48-5 |
Quebrachin | InChI Key: BLGXFZZNTVWLAY-SCYLSFHTSA-N |
Quebrachine | |
Corynine | |
Aphrodine | |
Yohimbic acid methyl ester | |
Aphrosol | |
(+)-Yohimbine | |
Yohimex |
These multiple identifiers reflect the compound's long history of research and use across different scientific disciplines and geographical regions .
Pharmacology and Mechanism of Action
The pharmacological effects of yohimbine are primarily attributed to its interactions with various receptor systems in the body, particularly adrenergic receptors.
Receptor Binding Profile
The compound selectively blocks both pre- and postsynaptic α2-adrenergic receptors and shows moderate affinity for α1 and α2 subtypes. This primary mechanism underpins many of its therapeutic applications, particularly in conditions involving sympathetic nervous system dysfunction .
Physiological Effects
The physiological effects of yohimbine arise from its complex interactions with multiple neurotransmitter systems. By antagonizing presynaptic α2-adrenergic receptors, yohimbine stimulates the sympathetic nervous system, increasing blood norepinephrine (NE) levels . Administration of yohimbine has been shown to elevate blood epinephrine (EP) and NE in healthy males .
Additional physiological effects include:
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Increased heart rate and systolic blood pressure
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Enhanced alertness
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Increased localized blood flow
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Constriction of splanchnic vessels, potentially causing blood shunting and hyperemia of skeletal muscle
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Modulation of localized skeletal muscle blood flow, which affects metabolism of the primary energy system and lactic acid production/removal
These physiological responses explain many of the clinical applications of yohimbine, particularly in conditions like erectile dysfunction where enhanced blood flow plays a critical role.
Therapeutic Applications
The therapeutic potential of yohimbine spans several medical conditions, with erectile dysfunction being the most well-established application.
Other Therapeutic Applications
Beyond erectile dysfunction, yohimbine has demonstrated potential in several other therapeutic areas:
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Myocardial dysfunction: The hyperadrenergic effects of yohimbine may benefit cardiac function in certain conditions .
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Inflammatory disorders: Research suggests that yohimbine may have anti-inflammatory properties that could be therapeutically beneficial .
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Cancer: Some studies indicate potential anticancer activities, although more research is needed in this area .
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Additional properties: Yohimbine has been reported to have antidiuretic, anti-adrenaline, mydriatic, and serotonin antagonist properties, which may be relevant for various medical conditions .
The usual recommended dose of pure yohimbine for therapeutic purposes is 5–10 mg three times daily. The side effects associated with α2-adrenergic inhibition are generally minor and short-lived, including hypertension, perspiration, chest pain, sleeplessness, anxiety, and palpitations .
Current Research and Future Perspectives
Research on yohimbine continues to evolve, with several areas of active investigation and potential future applications.
Research Gaps and Challenges
Despite the long history of yohimbine use, several significant research gaps exist:
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The exact physiological mechanisms underlying yohimbine's actions remain incompletely understood, requiring further investigation .
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The effect of yohimbine on exercise performance is largely unexplored and requires additional research, particularly given its effects on skeletal muscle blood flow and metabolism .
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Further research is recommended on the pharmacokinetics, molecular mechanisms, and drug safety requirements using well-designed randomized clinical trials to support the development of yohimbine as a pharmaceutical agent for human use .
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